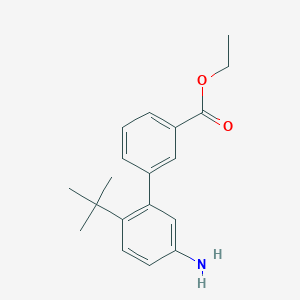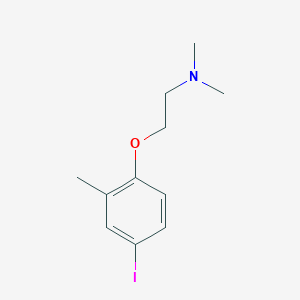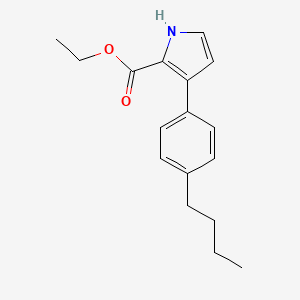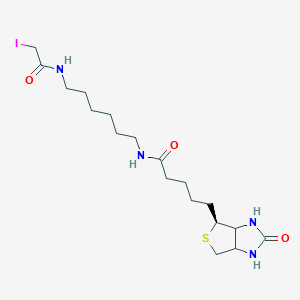
N-Iodoacetyl-N'-biotinylhexylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine is a biotinylated compound that is commonly used in biochemical and molecular biology research. This compound is particularly useful for labeling proteins and other biomolecules due to its ability to form stable covalent bonds with thiol groups. The biotin moiety allows for easy detection and purification using avidin or streptavidin-based systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine typically involves the reaction of biotin with iodoacetic acid and 1,6-hexanediamine. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Reaction with Iodoacetic Acid: The biotin-NHS ester is then reacted with iodoacetic acid to form biotinyl-iodoacetate.
Coupling with 1,6-Hexanediamine: Finally, the biotinyl-iodoacetate is coupled with 1,6-hexanediamine under basic conditions to yield N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine.
Industrial Production Methods
Industrial production of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine primarily undergoes substitution reactions due to the presence of the iodoacetyl group. This group is highly reactive towards nucleophiles, particularly thiol groups.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine, glutathione, and dithiothreitol.
Reaction Conditions: Reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure the thiol groups are in their reactive form.
Major Products
The major products formed from these reactions are biotinylated proteins or peptides, where the thiol group of the protein or peptide has formed a covalent bond with the iodoacetyl group of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine.
Wissenschaftliche Forschungsanwendungen
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine has a wide range of applications in scientific research:
Protein Labeling: It is used to label proteins with biotin, allowing for easy detection and purification using avidin or streptavidin-based systems.
Thiol Proteomics: The compound is used in thiol proteomics to study the redox state of proteins and identify reactive thiol groups.
Drug Delivery: It is used in the development of targeted drug delivery systems, where biotinylated drugs can be directed to specific cells or tissues using avidin or streptavidin.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules together for various applications in biotechnology and medicine.
Wirkmechanismus
The mechanism of action of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine involves the formation of a covalent bond between the iodoacetyl group and thiol groups on proteins or other biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules. The biotin moiety allows for subsequent detection and purification using avidin or streptavidin-based systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Biotinyl-N’-(iodoacetyl)ethylenediamine: Similar in structure but with a shorter linker.
Biotinamidohexanoic acid N-hydroxysuccinimide ester: Another biotinylation reagent that reacts with primary amines instead of thiols.
Uniqueness
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine is unique due to its ability to specifically react with thiol groups, providing a stable and specific method for labeling proteins and other biomolecules. The 1,6-hexanediamine linker also provides flexibility and reduces steric hindrance, making it more effective in certain applications compared to shorter linkers.
Eigenschaften
Molekularformel |
C18H31IN4O3S |
|---|---|
Molekulargewicht |
510.4 g/mol |
IUPAC-Name |
N-[6-[(2-iodoacetyl)amino]hexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13?,14-,17?/m0/s1 |
InChI-Schlüssel |
DNXDWMHPTVQBIP-UUCFBXCCSA-N |
Isomerische SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


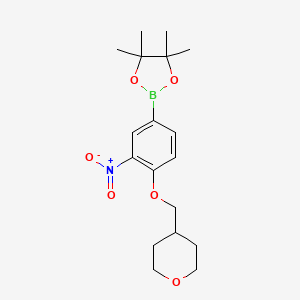
![5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13716134.png)
![Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13716137.png)
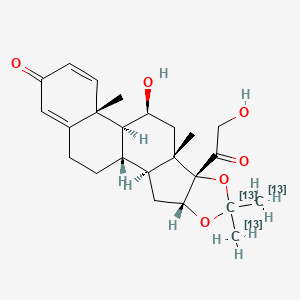




![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
